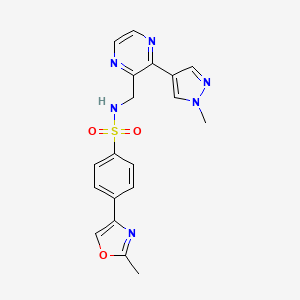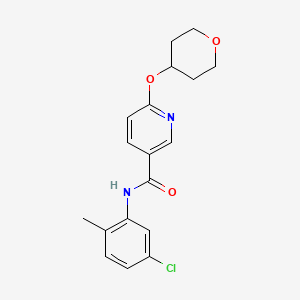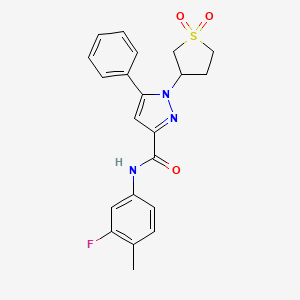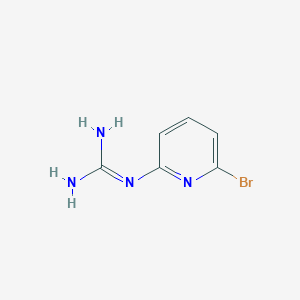
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity:
- Hassan (2013) synthesized a series of compounds including derivatives of benzenesulfonamide and evaluated their antimicrobial activity against different organisms. They found that certain compounds showed significant performance against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Herbicidal Activity:
- Research by Eussen et al. (1990) demonstrated that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a related group of compounds, possess interesting herbicidal activity, particularly as a post-emergence activity on dicotyledonous weed species. They appear to interfere with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).
Anticancer and Antiviral Properties:
- Küçükgüzel et al. (2013) developed novel derivatives of celecoxib, which includes similar benzenesulfonamide structures. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They found that certain derivatives exhibited significant potential in these areas, highlighting their relevance in therapeutic applications (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Conformational Studies in Drug Design:
- A study by Borges et al. (2014) on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, which are structurally similar, revealed significant differences in molecular conformations. These findings are crucial for understanding the interaction of such compounds with biological targets in drug design (Borges, Pinheiro, Faria, Bernardino, Wardell, & Wardell, 2014).
Cytotoxicity and Enzyme Inhibition:
- Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their cytotoxic activities and potential as carbonic anhydrase inhibitors. Some derivatives showed significant cytotoxic activities, which could be crucial for further anti-tumor studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Synthesis and Evaluation as Antidiabetic Agents:
- Faidallah et al. (2016) investigated fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as hypoglycemic agents. They found that these compounds displayed significant antidiabetic activity, underscoring their potential in treating diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-13-24-18(12-28-13)14-3-5-16(6-4-14)29(26,27)23-10-17-19(21-8-7-20-17)15-9-22-25(2)11-15/h3-9,11-12,23H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAASURZVLPNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)





![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2897259.png)
![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)
![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)

![N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide](/img/structure/B2897271.png)